1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone
Overview
Description
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is a chemical compound with the molecular formula C10H8N2O3S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit a variety of targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, protein synthesis, and metabolic pathways.
Mode of Action
It can be inferred from the known actions of benzothiazole derivatives that this compound likely interacts with its targets, leading to inhibition or modulation of their activity . This interaction could result in changes to cellular processes, potentially leading to the observed pharmacological effects.
Biochemical Pathways
For instance, they can inhibit enzymes involved in DNA replication (DNA gyrase), protein synthesis (peptide deformylase), and various metabolic pathways (e.g., dihydrofolate reductase, enoyl acyl carrier protein reductase) . The downstream effects of these interactions can include disruption of essential cellular processes, leading to potential therapeutic effects.
Result of Action
Based on the known effects of benzothiazole derivatives, it can be hypothesized that this compound may exert antibacterial or other pharmacological effects through its interaction with the aforementioned targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thioacetone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-[(6-Amino-1,3-benzothiazol-2-YL)thio]acetone.
Scientific Research Applications
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anti-tubercular compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-2-(2-(6-Nitro-1,3-benzothiazol-2-YL)ethyl)-1,3-benzothiazole
- 6-Nitro-1,3-benzothiazol-2-YL dimethyldithiocarbamate
Uniqueness
1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is unique due to its specific thioacetone moiety, which imparts distinct chemical reactivity and potential applications compared to other benzothiazole derivatives. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.
Properties
IUPAC Name |
1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJHKVWCDVONX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407242 | |
Record name | STK032378 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532951-91-0 | |
Record name | STK032378 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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